molecular formula C10H7F2NO B13172758 3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile

3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13172758
M. Wt: 195.16 g/mol
InChI Key: UGJAEUKXVLMTAH-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a difluorophenyl group, a methyloxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its difluorophenyl group, methyloxirane ring, and carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7F2NO/c1-10(8(5-13)14-10)6-3-2-4-7(11)9(6)12/h2-4,8H,1H3

InChI Key

UGJAEUKXVLMTAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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